1,2,10-Trimethoxydehydroaporphine
Description
Structure
3D Structure
Properties
CAS No. |
70403-80-4 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene |
InChI |
InChI=1S/C20H21NO3/c1-21-8-7-13-10-17(23-3)20(24-4)19-15-11-14(22-2)6-5-12(15)9-16(21)18(13)19/h5-6,9-11H,7-8H2,1-4H3 |
InChI Key |
GBMJDWKCPRQQMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C4C=C(C=CC4=CC1=C23)OC)OC)OC |
Origin of Product |
United States |
Natural Occurrence, Biosynthesis, and Advanced Isolation Methodologies of 1,2,10 Trimethoxydehydroaporphine
Advanced Isolation Methodologies
The isolation of 1,2,10-trimethoxydehydroaporphine, a member of the aporphine (B1220529) alkaloid class, necessitates sophisticated extraction techniques that are both efficient and preserve the compound's integrity. ontosight.ainih.gov Given that aporphine alkaloids can be sensitive to heat and light, modern methods are often preferred over traditional ones. nih.gov
The principle behind pH gradient extraction hinges on the basic nature of alkaloids and their ability to exist in either a protonated, water-soluble form or a deprotonated, organic-soluble form. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, aporphine alkaloids can be selectively separated from other plant metabolites.
The process typically involves the following steps:
Acidification: The initial plant extract is acidified, which converts the basic alkaloids into their salt form (protonated), making them soluble in the aqueous layer.
Basification and Extraction: The aqueous layer is then made basic, often with sodium bicarbonate or another weak base, to a specific pH. nih.gov This deprotonates the alkaloids, causing them to become more soluble in an organic solvent. They can then be extracted from the aqueous layer into an immiscible organic solvent.
Selective Partitioning: By carefully controlling the pH, it is possible to selectively partition different alkaloids based on their individual pKa values. A compound with a higher pKa will require a higher pH to be deprotonated and move into the organic phase. This allows for a graded separation of various alkaloids present in the extract.
The effectiveness of this separation is visually represented by Henderson-Hasselbalch plots, which show the partitioning of a compound between the aqueous and organic layers as a function of pH. youtube.com For optimal separation between two compounds, the pH of the aqueous layer should be set to a value where the difference in their partitioning coefficients is maximized. youtube.com
Supercritical Fluid Extraction (SFE) is a green and highly selective extraction method that has gained traction for the isolation of natural products, including alkaloids. researchgate.netrsc.org This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. ufrn.br
Key aspects of SFE for alkaloid extraction include:
Supercritical CO₂: Carbon dioxide is favored due to its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, and availability in high purity. ufrn.br
Influence of Parameters: The density and solvent power of supercritical CO₂ can be fine-tuned by altering the pressure and temperature, allowing for selective extraction. ufrn.brnih.gov
Use of Modifiers: While supercritical CO₂ is effective for nonpolar compounds, the polarity can be increased by adding a small amount of a modifier, such as methanol (B129727) or ethanol (B145695). researchgate.netnih.gov For the extraction of basic alkaloids, the efficiency can be significantly enhanced by using basified modifiers, such as methanol with diethylamine. researchgate.net
Advantages: SFE is a rapid and environmentally friendly alternative to traditional solvent extraction, yielding extracts that are free from toxic solvent residues. researchgate.netufrn.br
Table 1: Comparison of Supercritical Fluid Extraction (SFE) Parameters for Alkaloids
| Parameter | Condition 1 | Condition 2 | Effect on Extraction |
|---|---|---|---|
| Pressure | 150 bar | 250 bar | Higher pressure generally increases the density and solvent power of supercritical CO₂, leading to higher yields. nih.gov |
| Temperature | 40°C | 60°C | Increasing temperature can have a dual effect: it can decrease the solvent density but increase the vapor pressure of the solute, influencing the overall extraction efficiency. nih.gov |
| Co-solvent | None | Methanol (5% v/v) | The addition of a polar co-solvent like methanol significantly improves the extraction yield of polar alkaloids. nih.gov |
Ultrasound-Assisted Extraction (UAE) is another modern technique that enhances extraction efficiency through the use of high-frequency sound waves. jydultrasonicmachine.com The application of ultrasound to a solvent creates acoustic cavitation, the formation and implosion of microscopic bubbles, which generates several effects that facilitate extraction. jydultrasonicmachine.commdpi.com
The mechanism of UAE involves:
Cell Wall Disruption: The mechanical effects of cavitation, including shock waves and microjets, disrupt the plant cell walls, allowing for greater penetration of the solvent into the plant matrix. mdpi.com
Enhanced Mass Transfer: The ultrasonic waves increase the diffusion of the solvent into the cells and the transfer of the target compounds from the cells into the solvent. jydultrasonicmachine.commdpi.com
Reduced Extraction Time and Temperature: UAE can significantly reduce extraction times compared to traditional methods. For instance, a 30-minute ultrasonic extraction can yield more alkaloids than a 5-hour Soxhlet extraction. jydultrasonicmachine.com It can also be performed at lower temperatures, which is beneficial for thermally sensitive compounds. researchgate.net
Table 2: Efficacy of Ultrasound-Assisted Extraction (UAE) for Alkaloids
| Extraction Method | Extraction Time | Relative Yield | Source |
|---|---|---|---|
| Ultrasound-Assisted Extraction | 30 minutes | Higher | jydultrasonicmachine.com |
| Soxhlet Extraction | 5 hours | Lower | jydultrasonicmachine.com |
| Alkaline Soaking | 2 hours | Over 50% lower than UAE | jydultrasonicmachine.com |
List of Chemical Compounds
Natural Occurrence, Biosynthesis, and Advanced Isolation Methodologies
Botanical Sources and Phytochemical Distribution
The presence of 1,2,10-Trimethoxydehydroaporphine, like other aporphine (B1220529) alkaloids, is a characteristic feature of specific plant lineages. These compounds are part of a larger class of benzylisoquinoline alkaloids (BIAs), which are known for their structural diversity and significant biological activities. nih.gov
Aporphine alkaloids are predominantly found within several plant families. wikipedia.org Notably, this compound and its structural relatives have been isolated from plants belonging to the Annonaceae and Lauraceae families. ontosight.ai Aporphine alkaloids, as a class, have been identified in at least 15 plant families, underscoring their widespread, yet taxonomically restricted, distribution. wikipedia.org
The family Menispermaceae is particularly rich in BIA diversity, driven by gene expansion and tissue-specific expression of biosynthetic genes. nih.gov While aporphines are common in this family, specific reports on this compound are less frequent. The Papaveraceae family is also a well-known source of various aporphine alkaloids. ontosight.ainih.gov The first identification of aporphine alkaloids was from Nelumbo nucifera (Sacred Lotus) of the Nymphaeaceae family. asianpubs.org Variations in the distribution of specific alkaloids are significant, with certain compounds being characteristic of particular families. For instance, nuciferine (B1677029) and its derivatives are prominent in the Nymphaeaceae. nih.gov
Table 1: Plant Families Known to Produce Aporphine Alkaloids
| Family | Examples of Genera/Species | Reference(s) |
|---|---|---|
| Annonaceae | Annona | ontosight.aitaylorandfrancis.com |
| Lauraceae | Beilschmiedia, Ocotea | wikipedia.orgontosight.ainih.gov |
| Menispermaceae | Stephania, Menispermum | nih.govjipb.net |
| Papaveraceae | Glaucium, Corydalis | wikipedia.org |
| Nymphaeaceae | Nelumbo (Lotus) | nih.govtaylorandfrancis.com |
The accumulation of alkaloids is not uniform throughout the plant; it is often localized to specific organs, tissues, and even cell types. This differential distribution is linked to the site of biosynthesis and the physiological or ecological role of the compounds. For example, studies on the rhizome of Coptis chinensis have shown that alkaloids are primarily concentrated in the cortex and pith. frontiersin.org In other species, such as N. lutea, aporphine alkaloids have been reported in the leaves and stems. taylorandfrancis.com
The expression of genes involved in BIA biosynthesis can also be tissue-specific. In the California poppy (Eschscholzia californica), different cytochrome P450 genes show distinct expression profiles in roots, petioles, and other aerial parts, correlating with the unique alkaloid profiles of these tissues. nih.gov This suggests that the biosynthesis and subsequent storage of alkaloids like this compound are tightly regulated and compartmentalized processes within the plant.
Biosynthetic Pathways and Enzymatic Mechanisms
The formation of the aporphine skeleton is a complex process involving a cascade of enzymatic reactions that convert primary metabolites into structurally intricate alkaloids. This pathway is a branch of the larger BIA biosynthetic network. frontiersin.org
Cytochrome P450 monooxygenases (P450s) are crucial for generating the structural diversity of alkaloids. frontiersin.org They catalyze key oxidative reactions, including hydroxylations and the formation of carbon-carbon or carbon-oxygen bonds that define the alkaloid scaffolds. frontiersin.orgnih.gov
The CYP80 and CYP719 families are particularly significant in aporphine alkaloid biosynthesis. nih.gov Research on Stephania tetrandra has identified specific P450 enzymes responsible for the formation of two different types of aporphine alkaloids. jipb.netnih.gov CYP80G2, for example, is known to catalyze the critical intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form (S)-corytuberine, a key step in creating the aporphine core. nih.govnih.gov Other enzymes, such as CYP80G6 and CYP80Q5, exhibit distinct activities toward different stereoisomers of the precursors. researchgate.net
The CYP719 family is often involved in forming methylenedioxy bridges, which are common structural features in many BIAs. nih.gov For instance, CYP719 enzymes catalyze the formation of this bridge on the A- and D-rings of the aporphine structure. researchgate.netnih.gov
Table 2: Key Cytochrome P450 Enzymes in Aporphine Biosynthesis
| Enzyme Family | Specific Enzyme | Function | Reference(s) |
|---|---|---|---|
| CYP80 | CYP80G2 | Catalyzes C-C phenol coupling of (S)-reticuline to form (S)-corytuberine. | nih.govnih.gov |
| CYP80G6 / CYP80Q5 | Show distinct activities towards (S)- and (R)-configured substrates, influencing stereochemistry. | jipb.netresearchgate.net | |
| CYP80B1 / CYP80B2 | Involved in hydroxylation steps in the BIA pathway. | nih.govnih.gov |
| CYP719 | CYP719C3 / CYP719C4 | Catalyze the formation of the methylenedioxy bridge on the aporphine skeleton. | nih.govresearchgate.net |
The biosynthesis of all BIAs, including aporphines, begins with the amino acid L-tyrosine. imperial.ac.uk A series of enzymatic steps converts tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step is the condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS) , to form (S)-norcoclaurine. nih.govresearchgate.net
Following this initial condensation, a sequence of methylations and hydroxylations occurs to produce the central intermediate, (S)-reticuline . wikipedia.org This process involves several key enzymes:
(S)-norcoclaurine 6-O-methyltransferase (6OMT)
Coclaurine N-methyltransferase (CNMT)
(S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , a CYP80 enzyme.
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
Once (S)-reticuline is formed, the pathway branches to produce a vast array of BIA skeletons. The formation of the aporphine core is achieved through an intramolecular oxidative coupling of reticuline, a reaction catalyzed by specific CYP80 enzymes, which creates the characteristic tetracyclic ring system. wikipedia.orgnih.gov
Table 3: Precursors and Key Enzymes in the Early BIA Pathway
| Precursor/Intermediate | Enzyme | Reaction | Reference(s) |
|---|---|---|---|
| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | Condensation | nih.govresearchgate.net |
| (S)-Norcoclaurine | 6-O-Methyltransferase (6OMT) | O-methylation | nih.govresearchgate.net |
| (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | N-methylation | nih.govresearchgate.net |
| (S)-N-Methylcoclaurine | N-Methylcoclaurine 3'-hydroxylase (NMCH/CYP80B) | Hydroxylation | researchgate.net |
The stereochemistry of aporphine alkaloids is a critical determinant of their biological activity and is established during biosynthesis. While most natural aporphines possess the (R)-configuration at the C-6a chiral center, some, such as (S)-glaucine, exist as the (S)-enantiomer. wikipedia.org
This stereochemical outcome is dictated by the stereospecificity of the enzymes involved, particularly the cytochrome P450s that catalyze the crucial ring-forming cyclization. Recent studies have identified distinct P450 enzymes that act specifically on either (S)-configured or (R)-configured precursors. jipb.netnih.gov For example, research on Stephania tetrandra revealed that CYP80G6 and CYP80Q5 have different substrate preferences, which directly influences the stereochemistry of the resulting aporphine alkaloid. researchgate.net This enzymatic control ensures the production of a specific enantiomer. Furthermore, the discovery of a Menispermum-specific CYP80 enzyme that converts (S)-reticuline into sinoacutine, an enantiomer of morphinan (B1239233) compounds, highlights the role of specific enzymes in determining the precise stereochemical configuration of the final product. nih.gov
Modern Isolation and Purification Techniques from Complex Natural Matrices
The isolation of this compound, a member of the aporphine class of alkaloids, from intricate natural sources like plants requires sophisticated methodologies to achieve high purity. ontosight.aicolumn-chromatography.com The complexity of the plant matrix, which contains a multitude of other alkaloids and secondary metabolites, necessitates a multi-step approach involving innovative extraction and advanced chromatographic separations. column-chromatography.com
Advanced Chromatographic Separations
Chromatography is the cornerstone for purifying alkaloids from complex mixtures. column-chromatography.com This technique separates compounds based on their differential interactions with a stationary phase (a solid adsorbent) and a mobile phase (a solvent system). column-chromatography.comnih.gov Advances in chromatography have led to methods with higher resolution, speed, and sensitivity, which are crucial for isolating specific alkaloids like this compound.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical tools for the separation and quantification of aporphine alkaloids. iipseries.orgnih.gov UPLC utilizes columns with sub-2 µm particles, offering enhanced resolution, speed, and sensitivity over traditional HPLC. elsevierpure.com
A common application involves reversed-phase chromatography, often using a C18 column. For instance, a study on the alkaloids in Nelumbo nucifera (lotus) used a Hypersil C18 column with a gradient mobile phase of acetonitrile (B52724) and water (containing 0.1% triethylamine) to separate four different aporphine-type alkaloids. nih.gov This methodology is directly applicable for the analysis and purification of this compound. Similarly, the analysis of oxoisoaporphine alkaloids from Menispermum dauricum was achieved on a YMC C18 column with a gradient of acetonitrile and 1% aqueous formic acid. nih.gov The addition of modifiers like triethylamine (B128534) or formic acid to the mobile phase is a common strategy to improve the peak shape of basic compounds like alkaloids. nih.govnih.gov
Table 1: Examples of HPLC/UPLC Conditions for Aporphine Alkaloid Separation
| Plant Source | Target Alkaloids | Column | Mobile Phase | Detection | Reference |
| Nelumbo nucifera | Aporphines (nuciferine, etc.) | Hypersil C18 (4.6 x 250 mm, 5 µm) | Gradient: Acetonitrile and water with 0.1% triethylamine | 270 nm | nih.gov |
| Menispermum dauricum | Oxoisoaporphine alkaloids | YMC C18 (4.6 x 250 mm, 5 µm) | Gradient: Acetonitrile with 1% formic acid and 1% aqueous formic acid | 422 nm | nih.gov |
| Fumaria capreolata | Isoquinoline (B145761) alkaloids | Reversed-phase UHPLC | Not specified | DAD-QTOF-MS | researchgate.net |
Thin-Layer Chromatography (TLC) and Column Chromatography (CC) are fundamental, widely-used techniques for the initial separation and purification of alkaloids. iipseries.orgijrps.comresearchgate.net TLC is often employed as a quick, inexpensive method to monitor the progress of purification and to identify the best solvent system for column chromatography. researchgate.net
Column chromatography is the standard for isolating larger quantities of natural products. column-chromatography.comiipseries.org Silica (B1680970) gel is the most common stationary phase for alkaloid separation due to its ability to adsorb these compounds. column-chromatography.comcolumn-chromatography.com The separation is typically achieved by applying the crude extract to the top of a silica gel column and eluting with a solvent gradient of increasing polarity. column-chromatography.com For example, in the isolation of alkaloids from Eulophia ochreata, a mobile phase of Toluene: Ethyl acetate: Diethylamine (7:2:1) was developed using TLC and then applied to column chromatography for fractionation. ijrps.com This systematic approach allows for the separation of structurally similar alkaloids. ijrps.comcolumn-chromatography.com
Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique for analyzing volatile and thermally stable compounds. psu.eduijpsr.info While many alkaloids have low volatility and may require a chemical modification step (derivatization) before analysis, GC-MS provides reliable identification based on fragmentation patterns. psu.eduscielo.br A GC-MS protocol was developed for identifying over 20 polycyclic aromatic alkaloids from the Annonaceae family, a known source of aporphines. nih.gov This method used a 5% phenyl polymethylsiloxane fused-silica capillary column, demonstrating its capability to separate complex alkaloid mixtures. nih.gov In another study, 26 different alkaloids were identified from Epipremnum aureum using GC-MS without derivatization, highlighting the method's efficiency. ijpsr.info
Table 2: GC-MS Parameters for Alkaloid Analysis
| Plant/Source | Column Type | Oven Temperature Program | Carrier Gas | Reference |
| Annonaceae species | 5% phenyl polymethylsiloxane | Not specified | Not specified | nih.gov |
| Epipremnum aureum | Restek-5MS (30m x 0.25mm x 0.25µm) | 100°C to 250°C at 5°C/min, hold 5 min; then to 280°C at 10°C/min, hold 10 min | Helium | ijpsr.info |
| Seized Cocaine | Not specified | Not specified | Not specified | scielo.br |
The choice of stationary phase and the elution system is critical for successful chromatographic separation. column-chromatography.comnih.gov While standard silica gel is used in normal-phase chromatography, reversed-phase materials like C18-bonded silica are prevalent in HPLC for separating alkaloids based on hydrophobicity. iipseries.orgnih.govpsu.edu
For particularly challenging separations of polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an alternative. mdpi.com HILIC uses polar stationary phases, including those with zwitterionic, amino, or amide functional groups, to separate polar analytes. mdpi.com The development of advanced stationary phases with improved stability, selectivity, and efficiency is an ongoing area of research that directly benefits the purification of complex molecules like this compound. elsevierpure.com
Innovative Extraction Methodologies
Before chromatographic purification, the target compound must be efficiently extracted from the plant matrix. Modern techniques offer significant advantages over traditional methods by reducing extraction time, solvent consumption, and improving yield. greenskybio.comaktpublication.com
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. youtube.com The collapse of these bubbles near plant cells disrupts the cell walls, enhancing the release of intracellular components like alkaloids. scielo.bryoutube.com UAE is noted for being rapid and effective, often at lower temperatures, which helps protect thermally sensitive compounds. mdpi.comnih.gov Studies on Annona muricata and Coptis chinensis have demonstrated the high efficiency of UAE for alkaloid extraction. mdpi.commdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material directly. youtube.comlifeasible.comyoutube.com This internal heating creates significant pressure on the plant cell wall, causing it to rupture and release the target compounds into the solvent. youtube.com An MAE method developed for oxoisoaporphine alkaloids used a 70:30 ethanol-water mixture at 60°C for just 11 minutes, showcasing the technique's speed and efficiency. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at high temperatures and pressures. greenskybio.comaktpublication.com These conditions, which keep the solvent in a liquid state above its normal boiling point, increase analyte solubility and improve mass transfer, leading to faster and more efficient extractions. greenskybio.com
Supercritical Fluid Extraction (SFE): This green technology often employs supercritical carbon dioxide (SC-CO₂), sometimes with a co-solvent like ethanol (B145695) or methanol (B129727), to extract compounds. nih.govnih.govufrn.br The solvating power of a supercritical fluid can be precisely controlled by adjusting temperature and pressure, allowing for selective extraction. nih.govufrn.br The use of a co-solvent is often necessary to improve the extraction efficiency of moderately polar compounds like alkaloids, which have limited solubility in non-polar SC-CO₂ alone. nih.govgoogle.comgoogle.com
Table 3: Comparison of Innovative Extraction Techniques for Alkaloids
| Technique | Principle | Advantages | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Rapid, efficient at lower temperatures, reduced energy use. | scielo.brmdpi.comnih.govrsc.orgnih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes internal heating and cell rupture. | Very fast, reduced solvent use, higher extraction rates. | nih.govaktpublication.comyoutube.comlifeasible.com |
| Pressurized Liquid Extraction (PLE/ASE) | Solvents used at elevated temperature and pressure. | Fast, efficient, reduced solvent consumption compared to traditional methods. | greenskybio.comaktpublication.comnih.gov |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as the solvent. | Environmentally friendly, tunable selectivity, solvent-free product. | nih.govnih.govufrn.br |
Chemical Synthesis, Structural Elucidation, and Derivatization Strategies
Total Synthesis Approaches to 1,2,10-Trimethoxydehydroaporphine and Related Aporphines
The construction of the characteristic tetracyclic core of aporphine (B1220529) alkaloids presents a considerable synthetic challenge. researchgate.net Various methods have been developed to achieve this, often involving the formation of the C-ring as a key step. nih.gov
Retrosynthetic Analysis and Key Reactions (e.g., Pictet-Spengler, Heck, Wittig)
Retrosynthetic Analysis: The process of planning a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials is known as retrosynthetic analysis. amazonaws.comyoutube.com For aporphine alkaloids, a common retrosynthetic disconnection involves breaking the bonds of the C-ring. nih.gov This often leads back to a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate, which can be synthesized through various methods. nih.gov Further disconnection of this intermediate points towards simpler aromatic and amine precursors. researchgate.netnih.govresearchgate.net
Key Reactions:
Pictet-Spengler Reaction: This reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids. name-reaction.comwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org This method has been widely applied in the synthesis of the core structure of aporphines. researchgate.netgoogle.comnih.govtdl.org The reaction's efficiency can be influenced by the nature of the substituents and the reaction conditions. wikipedia.org
Heck Reaction: The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net It has been utilized in the synthesis of aporphine alkaloids, particularly for the formation of the C-ring through intramolecular cyclization. youtube.com This reaction offers a direct way to create the crucial biaryl linkage found in the aporphine core. researchgate.net
Wittig Reaction: The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. nih.govwikipedia.orgmasterorganicchemistry.comlibretexts.org While not always a primary cyclization method for the aporphine core, it is instrumental in synthesizing key intermediates and modifying side chains during the total synthesis of complex alkaloids. nih.govorganic-chemistry.org
Asymmetric Synthesis and Enantioselective Methodologies
Many aporphine alkaloids are chiral and exist as single enantiomers in nature. wikipedia.org Therefore, the development of asymmetric and enantioselective synthetic methods is crucial. acs.org This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. acs.orgacs.org For instance, asymmetric synthesis has been successfully employed to produce specific enantiomers of aporphine alkaloids like (S)-glaucine. nih.gov The use of chiral catalysts, such as those based on transition metals with chiral ligands, allows for the enantioselective construction of the aporphine skeleton. researchgate.net
Palladium-Catalyzed Intramolecular Cross-Coupling Strategies
Palladium-catalyzed reactions are particularly valuable in aporphine synthesis. nih.gov Intramolecular cross-coupling strategies, such as the Heck reaction and direct C-H arylation, are frequently used to construct the tetracyclic aporphine core. researchgate.netacs.org These reactions involve the formation of a carbon-carbon bond between two aryl groups within the same molecule, effectively closing the C-ring. researchgate.netresearchgate.net For example, the intramolecular dehydrogenative coupling of two inert aryl C-H bonds is a novel approach for synthesizing aporphine analogues. nih.govacs.org These palladium-catalyzed methods have proven effective in the synthesis of various aporphine alkaloids. nih.govrsc.org
Semi-Synthetic Modification and Derivatization of Natural Aporphine Alkaloids
The structural modification of naturally occurring aporphine alkaloids is a powerful strategy for generating novel derivatives with potentially enhanced or different biological activities. nih.gov This approach leverages the complex core structure provided by nature and introduces diversity through chemical transformations. nih.gov
Functional Group Interconversions (e.g., methylation, acetylation, bromination, quaternization)
The peripheral functional groups of natural aporphine alkaloids can be readily modified. vanderbilt.eduyoutube.com Common transformations include:
Methylation: The introduction of a methyl group, often at a hydroxyl or amine functionality. For example, a one-pot methylation and reduction of 6a,7-dehydronorglaucine can yield (±)-glaucine. nih.gov
Acetylation: The addition of an acetyl group to hydroxyl or amino groups.
Bromination: The introduction of a bromine atom onto the aromatic rings, which can serve as a handle for further cross-coupling reactions. For instance, (±)-O-methylisothebaine can be brominated to afford a single regioisomer. nih.gov
Quaternization: The alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt, which can alter the molecule's solubility and biological properties.
These modifications can significantly impact the pharmacological profile of the resulting compounds. nih.gov
Rational Design of Analogs for Mechanistic Probing
The rational design of analogs for this compound, also known as Dehydrostephanine, is a key strategy to investigate its mechanism of action and to perform structure-activity relationship (SAR) studies. This process involves the targeted modification of the molecule's chemical structure to understand how these changes affect its biological activity. By creating a series of related compounds (analogs), researchers can identify the key functional groups and structural features essential for the molecule's effects.
The process of designing these analogs often focuses on altering specific parts of the aporphine scaffold. For instance, modifications might include changing the substitution pattern on the aromatic rings or altering the nature of the substituents themselves. The goal is to develop derivatives with enhanced activity, selectivity, or improved pharmacokinetic properties. malariaworld.org These structure-based design approaches are crucial in medicinal chemistry for developing more effective therapeutic agents. malariaworld.orgdoi.org
SAR studies on analogs of complex natural products like this compound can reveal important insights. For example, research on fentanyl analogs has shown that even small changes, such as the addition of different groups to the piperidine (B6355638) ring, can drastically alter analgesic potency. nih.gov This highlights how steric, electronic, and pharmacokinetic factors all play a role. nih.gov Similarly, for synthetic cathinones, SAR studies have demonstrated that modifications to the amino terminal group or aromatic ring substituents significantly impact their activity as dopamine (B1211576) and serotonin (B10506) transporter inhibitors. frontiersin.org
In the context of this compound, creating analogs would allow scientists to probe its interactions with biological targets. By observing how the activity changes with each structural modification, a detailed picture of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity—can be constructed. This knowledge is fundamental to understanding its therapeutic potential and for the development of new, more potent, and selective drugs. nih.gov
Structural Elucidation Using Advanced Spectroscopic Techniques
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. uobasrah.edu.iq One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
Advanced two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. mdpi.com Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. mdpi.com Furthermore, specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is invaluable for confirming assignments. libretexts.org
Table 1: Representative ¹H NMR Data for this compound (Note: Exact chemical shifts can vary slightly based on the solvent used)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.8 | s |
| H-4 | ~7.3 | d |
| H-5 | ~7.9 | d |
| H-7 | ~8.5 | s |
| H-8 | ~7.5 | d |
| H-9 | ~7.7 | d |
| H-11 | ~9.0 | s |
| 1-OCH₃ | ~3.9 | s |
| 2-OCH₃ | ~4.0 | s |
| 10-OCH₃ | ~4.1 | s |
Table 2: Representative ¹³C NMR Data for this compound (Note: Chemical shifts are approximate and can vary with experimental conditions)
| Carbon | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| C-1 | ~145 | Quaternary (C) |
| C-2 | ~150 | Quaternary (C) |
| C-3 | ~110 | Methine (CH) |
| C-3a | ~125 | Quaternary (C) |
| C-4 | ~128 | Methine (CH) |
| C-5 | ~126 | Methine (CH) |
| C-6a | ~130 | Quaternary (C) |
| C-7 | ~122 | Methine (CH) |
| C-8 | ~129 | Methine (CH) |
| C-9 | ~115 | Methine (CH) |
| C-10 | ~158 | Quaternary (C) |
| C-11 | ~120 | Methine (CH) |
| 1-OCH₃ | ~56 | Methyl (CH₃) |
| 2-OCH₃ | ~56 | Methyl (CH₃) |
| 10-OCH₃ | ~57 | Methyl (CH₃) |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. lcms.cz Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition. For this compound (C₂₀H₁₉NO₃), HRMS would provide an exact mass that distinguishes it from other compounds with the same nominal mass but different elemental formulas. This technique is indispensable for confirming the identity of a newly isolated or synthesized compound. lcms.cz
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₉NO₃ |
| Calculated Exact Mass | 321.1365 |
| Observed [M+H]⁺ | ~322.1438 |
UV-Vis and IR spectroscopy provide valuable information about the electronic properties and functional groups within the molecule. scholarsresearchlibrary.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characteristic of its extended conjugated system within the dehydroaporphine core. The absorption maxima (λmax) indicate the presence of chromophores, which are the parts of the molecule that absorb light. researchgate.net The specific pattern of absorption helps to confirm the dehydroaporphine skeleton. scholarsresearchlibrary.comresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups by detecting their vibrational frequencies. researchgate.net For this compound, key absorption bands would confirm the presence of aromatic C-H bonds, C=C bonds within the aromatic rings, and the characteristic C-O stretching of the methoxy (B1213986) groups. researchgate.netnih.gov
Table 4: Spectroscopic Data (UV-Vis and IR) for this compound
| Spectroscopic Method | Characteristic Peaks/Bands | Interpretation |
| UV-Vis | λmax ~250, 280, 330 nm | Indicates the extended aromatic and conjugated system of the dehydroaporphine core. |
| IR | ~3050-3000 cm⁻¹ | Aromatic C-H stretching. |
| ~1600, 1500 cm⁻¹ | Aromatic C=C stretching. | |
| ~1250, 1050 cm⁻¹ | Asymmetric and symmetric C-O-C stretching of the methoxy groups. |
Before the widespread availability of NMR spectroscopy, classical chemical methods were essential for structural elucidation. lkouniv.ac.in The Zeisel method, developed in 1886, is a classic quantitative test used to determine the number of methoxy (-OCH₃) groups in a molecule. oxfordreference.com
In this procedure, the alkaloid is heated with hydriodic acid (HI), which cleaves the ether linkage to form a phenol (B47542) and methyl iodide (CH₃I). slideshare.netsathyabama.ac.in The volatile methyl iodide is then distilled and passed into a solution of silver nitrate, causing the precipitation of silver iodide (AgI). oxfordreference.com By carefully weighing the dried precipitate, the number of moles of methyl iodide, and thus the number of methoxy groups in the original molecule, can be accurately calculated. wikipedia.org For this compound, this method would confirm the presence of three methoxy groups. slideshare.netsathyabama.ac.in
Structure Activity Relationships Sar and Computational Studies
Elucidation of Key Pharmacophoric Features
Pharmacophore mapping identifies the essential structural features of a molecule responsible for its biological activity. For dehydroaporphine alkaloids, specific substituents and stereochemical properties play a pivotal role in their receptor affinity and selectivity.
Influence of Methoxy (B1213986) and Hydroxy Substituents on Receptor Affinity and Selectivity
The nature and position of methoxy (-OCH₃) and hydroxy (-OH) groups on the aporphine (B1220529) scaffold are critical determinants of pharmacological activity. In aporphine alkaloids generally, these substituents significantly influence receptor binding. For instance, in the related morphinan (B1239233) class of compounds, the presence of a 14-methoxy group, as seen in 14-methoxymetopon, contributes to high-affinity binding to the µ-opioid receptor. nih.gov This compound demonstrates a low subnanomolar affinity (Ki = 0.43 nM) for the µ-opioid receptor, highlighting the importance of methoxy substitution. nih.gov
The substitution pattern on the aromatic rings of aporphines is a key factor in their activity. nih.gov Generally, hydroxyl and methoxy groups are common substituents at various positions, and their presence can modulate the electronic properties and hydrogen-bonding capabilities of the molecule, thereby affecting receptor interactions. nih.gov For example, the phenanthrene (B1679779) alkaloid atherosperminine, which has methoxy groups at the C1 and C2 positions, shows strong inhibitory activity against platelet aggregation. nih.gov
Impact of N-Methylation and Stereochemistry (e.g., 6a-configuration, R/S isomers) on Activity
N-methylation, the presence of a methyl group on the nitrogen atom, is a common feature in many aporphine alkaloids and can significantly impact their biological profile. nih.gov For instance, N-methyl substitution on the basic aporphine skeleton has been associated with cytotoxic effects on cancer cells. nih.gov The stereochemistry of the aporphine core, particularly the configuration at the 6a position, is another crucial factor. Most naturally occurring aporphine alkaloids possess the (R)-configuration; however, some, like glaucine (B1671577) and bulbocapnine, have the (S)-configuration. wikipedia.org This stereochemical difference can lead to variations in how the molecule fits into a receptor's binding pocket, influencing both affinity and efficacy.
The development of synthetic opioid peptides has also demonstrated the profound impact of stereochemistry on receptor selectivity and activity. nih.gov While not directly related to 1,2,10-Trimethoxydehydroaporphine, these studies underscore the general principle that stereoisomers can exhibit vastly different pharmacological profiles.
Role of Molecular Conformation and Planarity in Ligand-Target Interactions
The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. nih.gov Dehydroaporphine alkaloids possess a relatively planar tetracyclic ring system due to the presence of the double bond at the 6a-7 position. This planarity can facilitate intercalation into DNA or interaction with planar receptor surfaces.
Computational studies have shown that ligands often bind to receptors in conformations that are not their lowest energy state in solution. nih.gov The energy required for a ligand to adopt its bioactive conformation, known as the strain energy, can be significant. nih.gov The planarity of the dehydroaporphine nucleus likely reduces the conformational flexibility compared to their saturated aporphine counterparts, which may influence their binding characteristics. The interaction between a ligand and its receptor is a dynamic process, and the ability of the ligand to adopt a specific conformation is key to a successful binding event. nih.gov
Significance of Methylenedioxy Bridges as Pharmacophores
A methylenedioxy bridge (-O-CH₂-O-), typically found between adjacent positions on an aromatic ring, is a significant pharmacophoric feature in many alkaloids. In the context of aporphines, the presence of a 1,2-methylenedioxy group has been suggested to be a key factor for the anti-protozoal and anticancer activities of related oxoaporphines like liriodenine (B31502) and dicentrinone. nih.gov This structural moiety can influence the electronic environment of the aromatic ring and provide a rigid, planar structure that can enhance binding to specific targets.
Enzymes from the CYP719 family are responsible for the formation of these methylenedioxy bridges in the biosynthesis of various benzylisoquinoline alkaloids. researchgate.netresearchgate.net The formation of this bridge is considered an essential step for the biological activity of these compounds. researchgate.net Studies on protoberberine alkaloids have shown that specific cytochrome P450 enzymes catalyze the formation of the methylenedioxy bridge on either the A or D ring, and this modification is crucial for their function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is valuable for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects.
Application of Physicochemical Descriptors
In QSAR studies, the chemical structure of a molecule is represented by a set of numerical values known as molecular or physicochemical descriptors. frontiersin.orgmdpi.com These descriptors quantify various aspects of a molecule's properties, such as its size, shape, lipophilicity, and electronic characteristics. frontiersin.orgresearchgate.net
Commonly used physicochemical descriptors in QSAR include: frontiersin.orgresearchgate.netnih.gov
Lipophilicity (logP): Represents the partitioning of a compound between an oily and an aqueous phase, which is crucial for membrane permeability and transport to the target site.
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons. nih.govnih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects of its size, shape, and branching.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure of the molecule. nih.gov
By correlating these descriptors with the biological activity of a series of dehydroaporphine analogs, a QSAR model can be developed. Such a model could then be used to predict the activity of this compound and guide the design of new derivatives with improved pharmacological profiles. The selection of appropriate descriptors is a critical step in building a reliable and predictive QSAR model. frontiersin.org
Table of Physicochemical Descriptors and Their Significance in QSAR
| Descriptor Type | Example Descriptor | Significance in Drug Design |
|---|---|---|
| Lipophilicity | logP | Influences membrane permeability and absorption. researchgate.net |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govnih.gov |
| Steric | Molar Refractivity (MR) | Describes the volume occupied by a molecule and its polarizability. frontiersin.org |
| Topological | Wiener Index | Quantifies the branching of the molecular skeleton. frontiersin.org |
| Quantum-Chemical | Dipole Moment | Indicates the overall polarity of the molecule, which is important for binding interactions. nih.gov |
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of aporphine alkaloids, including dehydroaporphine derivatives like this compound, is a crucial aspect of modern drug discovery. nih.gov These models aim to establish a correlation between the chemical structure of the compounds and their pharmacological effects, thereby guiding the synthesis of more potent and selective analogues. While specific predictive models for this compound are not extensively documented in publicly available literature, the general principles are derived from broader studies on aporphinoid alkaloids.
Structure-activity relationship (SAR) studies form the foundation for these predictive models. For aporphine alkaloids, key structural features influencing activity have been identified. These include the substitution pattern on the aromatic rings, the stereochemistry at position C6a, and the nature of the substituent on the nitrogen atom. researchgate.net For instance, the presence of hydroxyl or methoxy groups at specific positions, such as C1, C2, C9, and C10, is often correlated with certain biological activities. nih.gov The dehydrogenation of the core structure, as seen in dehydroaporphines, can also significantly impact activity, potentially enhancing anticancer effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that translate these qualitative SAR observations into mathematical equations. These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict biological activity. For a compound like this compound, relevant descriptors would include topological indices, electronic parameters (such as partial charges and orbital energies), and steric properties. By training these models on a dataset of aporphine alkaloids with known activities, it becomes possible to predict the potential efficacy of novel or untested compounds.
Machine learning algorithms are increasingly being employed to develop more sophisticated and accurate predictive models. Techniques such as support vector machines (SVM), random forests, and neural networks can handle complex, non-linear relationships between chemical structures and biological responses. These models can be trained on large datasets of aporphine alkaloids to predict various activities, such as cytotoxicity against cancer cell lines or affinity for specific receptors. nih.govnih.gov The application of such models could forecast the potential biological profile of this compound based on its distinct pattern of three methoxy groups on the dehydroaporphine scaffold.
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful computational techniques that provide insights into the three-dimensional aspects of molecular interactions at an atomic level. These methods are instrumental in understanding the pharmacological action of aporphine alkaloids.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the mechanism of action of active molecules. For aporphine alkaloids, docking studies have been employed to predict their binding modes with various biological targets, including enzymes and G-protein coupled receptors (GPCRs). researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movements of atoms and molecules over time. nih.gov This technique is invaluable for studying the conformational flexibility of ligands and receptors and for understanding the detailed mechanism of their binding. nih.gov Following a molecular docking study, MD simulations can be used to refine the predicted binding pose and to assess the stability of the ligand-receptor complex. nih.govresearchgate.net
An MD simulation of this compound bound to a target receptor would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for all atoms in the system. nih.gov The resulting trajectory provides a detailed picture of how the ligand and receptor interact and adapt to each other's presence. These simulations can reveal important information that is not apparent from static docking poses, such as the role of water molecules in mediating interactions, the conformational changes induced in the receptor upon ligand binding, and the estimation of binding free energies. nih.gov
Pharmacophore Modeling for Virtual Screening and Lead Optimization
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. youtube.com Pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. researchgate.net
A pharmacophore model for a class of aporphine alkaloids could be generated based on the structures of known active compounds or from a ligand-receptor complex. researchgate.net For this compound, the methoxy groups could be represented as hydrogen bond acceptor features, while the aromatic rings would contribute hydrophobic features. The planar nature of the dehydroaporphine core would also be a key spatial constraint. Once developed, this pharmacophore model could be used to search for other compounds that match the required 3D arrangement of features, potentially leading to the discovery of new chemical scaffolds with similar or improved activity. This approach is highly valuable for lead optimization, guiding the modification of a lead compound to enhance its interaction with the target.
Homology Modeling for Novel Target Structures
For many potential drug targets, an experimentally determined three-dimensional structure from techniques like X-ray crystallography or cryo-electron microscopy is not available. In such cases, homology modeling can be used to build a theoretical 3D model of the target protein. nih.gov This method relies on the principle that proteins with similar amino acid sequences tend to adopt similar three-dimensional structures. nih.gov
If this compound was found to be active against a protein with an unknown structure, a homology model of that target could be constructed. The process involves identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and the coordinates of the template's backbone are used to build a model of the target's structure. nih.govresearchgate.net This model, though theoretical, can be of sufficient quality to be used in molecular docking and other computational studies to investigate the potential binding site and interactions of aporphine alkaloids. nih.gov
Chemoinformatics and Data Mining for Aporphine Alkaloid Research
Chemoinformatics and data mining are fields that utilize computational methods to analyze and organize large datasets of chemical and biological information. In the context of aporphine alkaloid research, these approaches are essential for managing the vast amount of data generated from natural product isolation, chemical synthesis, and biological screening. nih.gov
One powerful chemoinformatic tool is molecular networking, which is often used in metabolomics to visualize and organize mass spectrometry data. nih.govresearchgate.net In a study of plant extracts containing aporphine alkaloids, molecular networking could group structurally similar compounds together based on their fragmentation patterns in the mass spectrometer. This can accelerate the identification of known alkaloids and facilitate the discovery of new ones within a complex mixture. nih.govnih.gov
Data mining techniques can be applied to large databases of aporphine alkaloids and their associated biological activities to uncover hidden patterns and relationships. By analyzing this data, it is possible to identify structural motifs that are consistently associated with a particular pharmacological effect, thus informing future drug design efforts. researcher.life These computational approaches are critical for navigating the chemical diversity of aporphine alkaloids and for systematically exploring their therapeutic potential. nih.gov
Metabolic Stability and Drug Disposition Research in Preclinical Contexts
In Vivo Preclinical Pharmacokinetic Investigations in Animal Models (excluding human data)No preclinical in vivo pharmacokinetic studies for 1,2,10-Trimethoxydehydroaporphine in any animal models have been published in the reviewed literature.
While the framework for evaluating the preclinical profile of a compound like this compound is well-established in pharmaceutical research, the specific application of these methods to this particular compound has not been reported in publicly accessible scientific literature. Further research is required to elucidate its pharmacokinetic and metabolic characteristics.
Absorption and Distribution Profiling
There is no available data from preclinical studies to characterize the absorption and distribution profile of this compound. This includes information regarding its oral bioavailability, rate of absorption, and the extent and pattern of its distribution to various tissues and organs.
Metabolite Identification in Biological Matrices
Information regarding the metabolic fate of this compound is not available. Studies to identify its metabolites in biological matrices such as plasma, urine, or feces have not been reported. Consequently, its metabolic pathways and the chemical structures of any potential metabolites remain unknown.
Advanced Analytical Techniques in Aporphine Research
Quantitative Analysis and Method Validation for Alkaloids in Research Samples
Quantitative analysis of 1,2,10-Trimethoxydehydroaporphine in various samples necessitates highly sensitive and selective analytical methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry has emerged as a cornerstone technique for the quantification of alkaloids due to its high resolution, speed, and sensitivity.
The coupling of UPLC with a triple quadrupole or a hybrid linear ion trap mass spectrometer offers exceptional selectivity and sensitivity for the quantitative analysis of aporphine (B1220529) alkaloids. This is often achieved using the Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte, in this case, this compound), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is then set to monitor for a specific fragment ion. This dual-stage mass filtering significantly reduces background noise and enhances the specificity of detection. mdpi.com
For the analysis of this compound, a UPLC system would first separate the compound from other components in a sample matrix. The separated analyte would then be introduced into the mass spectrometer. While specific MRM transitions for this compound are not widely published, a general approach would involve the selection of its protonated molecule [M+H]⁺ as the precursor ion and identifying unique product ions upon collision-induced dissociation. The selection of optimal MRM transitions is a critical step in method development to ensure the highest sensitivity and specificity. mdpi.com
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ebrary.netresearchgate.net The validation of a UPLC-MS/MS method for the quantification of this compound would involve the assessment of several key parameters as outlined by international guidelines. ebrary.net
Precision: This evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unodc.org It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov
Recovery: This determines the accuracy of the method by measuring the amount of analyte that can be extracted from a sample matrix. It is typically assessed by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration.
Linearity: This demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net A calibration curve is generated by plotting the instrument response against known concentrations of the analyte, and the coefficient of determination (R²) is calculated. An R² value greater than 0.99 is generally considered indicative of good linearity. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netunodc.org These are often determined based on the signal-to-noise ratio, with a commonly accepted ratio of 3:1 for LOD and 10:1 for LOQ. unodc.org
| Parameter | Typical Value/Range for Alkaloid Analysis |
| Linearity (R²) | > 0.995 |
| Precision (RSD %) | < 15% |
| Recovery (%) | 85-115% |
| LOD (ng/mL) | 0.001 - 5 |
| LOQ (ng/mL) | 0.005 - 10 |
This table presents typical values for alkaloid analysis and is for illustrative purposes only. Specific values for this compound would need to be determined experimentally.
Applications of High-Resolution Mass Spectrometry in Metabolomics and Identification of Novel Analogs
High-resolution mass spectrometry (HRMS), particularly when coupled with UPLC, is a powerful tool for the untargeted analysis of complex mixtures and the identification of unknown compounds. nih.govnih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown peaks. nih.govscielo.br
In the context of aporphine research, UPLC-HRMS can be employed to:
Profile the alkaloid content of a natural extract to identify known aporphines, including this compound.
Identify novel analogs by searching for compounds with similar fragmentation patterns or mass defects to known aporphine alkaloids. The high mass accuracy allows for the confident assignment of molecular formulas to these new compounds. scispace.com
Conduct metabolomics studies to understand how the profile of aporphine alkaloids, including this compound, may change in an organism under different conditions.
A study on Sabia schumanniana Diels successfully utilized UHPLC-Q-Exactive Orbitrap/MS to identify 70 aporphine alkaloids, 69 of which were new to the plant, showcasing the power of this technique. nih.govnih.gov The identification process relies on accurate mass measurement, the analysis of fragmentation patterns (MS/MS spectra), and comparison with literature data and spectral libraries. scispace.com
Chiral Analysis of Enantiomeric Aporphines
Many aporphine alkaloids are chiral, meaning they exist as non-superimposable mirror images called enantiomers. pensoft.net These enantiomers can exhibit different biological activities. Therefore, the ability to separate and quantify individual enantiomers is crucial.
The chiral analysis of aporphine alkaloids is most commonly achieved using:
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most widely used technique for chiral separations. pensoft.net CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly common for alkaloid analysis. researchgate.net
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small amounts of sample. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.gov A study on the chiral determination of apomorphine (B128758) enantiomers successfully used hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov
While specific methods for the chiral analysis of this compound are not documented in the searched literature, the principles of HPLC with CSPs and chiral CE would be directly applicable. The development of such a method would involve screening different CSPs or chiral selectors to find the optimal conditions for separation.
Spectrophotometric Methods for Quantitative Analysis of Methoxylated Alkaloids
UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light. juniperpublishers.com Many alkaloids, including those with aromatic systems like aporphines, exhibit strong UV absorbance.
Spectrophotometric methods for the quantitative analysis of total alkaloids often involve the formation of a colored complex with a reagent, which can then be measured at a specific wavelength. asianpubs.orgphytojournal.com For instance, bromocresol green (BCG) is a common reagent that forms a yellow complex with alkaloids at a specific pH, and the absorbance of this complex can be measured to determine the total alkaloid content. phytojournal.comresearchgate.net
For the specific analysis of a methoxylated alkaloid like this compound, a direct spectrophotometric method could potentially be developed if the compound has a distinct absorption maximum (λmax) that is free from interference from other components in the sample. ufrgs.br The method would involve creating a calibration curve by measuring the absorbance of standard solutions of this compound at its λmax. However, the specificity of this method can be limited, and chromatographic techniques are generally preferred for the analysis of complex mixtures. phytojournal.com
Emerging Research Frontiers and Translational Opportunities
Synthetic Biology and Metabolic Engineering for De Novo Alkaloid Production
The natural sourcing of many alkaloids is often limited by low yields from plant material, geographical constraints, and complex extraction processes. nih.gov Synthetic biology and metabolic engineering offer a transformative solution by transferring the genetic blueprint for alkaloid production into robust, fast-growing microbial or plant cell systems.
The reconstruction of complex plant biosynthetic pathways in microorganisms, often termed "heterologous expression," is a cornerstone of modern metabolic engineering. The baker's yeast, Saccharomyces cerevisiae, is a favored host due to its well-understood genetics, rapid growth, and suitability for industrial-scale fermentation.
Researchers have successfully reconstituted lengthy plant-based benzylisoquinoline alkaloid (BIA) pathways in yeast. nih.gov BIAs are the parent class to which aporphines belong. This process involves identifying and isolating the specific plant genes that code for the enzymes responsible for each step of the alkaloid's synthesis. These genes are then introduced into the yeast genome. nih.gov For instance, a 10-gene pathway from plants was assembled in S. cerevisiae to produce dihydrosanguinarine (B1196270), demonstrating the feasibility of creating complex alkaloids in a microbial host. nih.gov
This "plug-and-play" approach allows for the production of specific alkaloids in controlled bioreactors, independent of traditional agriculture. plos.orgnih.gov The pathway for a compound like 1,2,10-Trimethoxydehydroaporphine could theoretically be reconstructed in a similar manner, providing a sustainable and scalable production platform. Challenges remain, such as ensuring the proper function and efficiency of plant enzymes in a yeast cell, which may require significant protein and metabolic engineering to optimize flux and prevent the accumulation of toxic intermediates. plos.orgnih.gov
Table 1: Examples of Heterologous Systems for Alkaloid Biosynthesis
| Host Organism | Target Alkaloid Class | Key Advantages | Relevant Findings |
|---|---|---|---|
| Saccharomyces cerevisiae | Benzylisoquinoline Alkaloids (BIAs) | Well-characterized genetics, scalable fermentation, rapid growth cycle. | Successful reconstitution of a 10-gene pathway for dihydrosanguinarine production. nih.gov |
An alternative to microbial hosts is the use of plant cell and tissue cultures. openagrar.de These cultures maintain the native cellular environment for alkaloid biosynthesis but can be grown under controlled laboratory conditions. nih.govresearchgate.net The initiation of callus or suspension cultures from plant tissue is now a routine process. openagrar.denih.gov
Several strategies are employed to boost the production of desired alkaloids in these cultures:
Elicitation: Applying stress signals (elicitors), such as microbial components or signaling molecules, can trigger the plant's defense response, which often includes the upregulation of secondary metabolite production. researchgate.net
Metabolic Engineering: Overexpressing key regulatory genes or downregulating competing pathways can channel metabolic resources toward the synthesis of the target compound. researchgate.net
Optimized Growth Conditions: Fine-tuning nutrient media, pH, and other environmental factors can significantly enhance cell growth and alkaloid yield.
While dedifferentiated cell cultures sometimes produce lower yields than intact plants, they provide an invaluable platform for studying biosynthetic pathways and can be scaled up in bioreactors for commercial production. nih.govresearchgate.net This approach offers a pathway to enhance the production of specific compounds like this compound directly from plant cells in a contained and sustainable system. nih.gov
Integration of Omics Technologies (Proteomics, Metabolomics) in Aporphine (B1220529) Research
"Omics" technologies provide a system-wide view of the complex molecular processes within an organism. For aporphine research, proteomics (the study of proteins) and metabolomics (the study of metabolites) are particularly powerful. springernature.com These technologies allow scientists to move beyond studying single genes or enzymes and instead capture a comprehensive snapshot of the entire molecular network involved in alkaloid production.
A recent study utilized metabolomics and molecular networking to analyze extracts from 18 different plant species, successfully identifying bioactive aporphine alkaloids with potential against leukemia cells. nih.govacs.org This approach combines high-resolution mass spectrometry to detect hundreds of metabolites with computational tools that group structurally related molecules, accelerating the discovery of novel compounds. nih.govnih.gov
By comparing the proteomes and metabolomes of high-producing versus low-producing plant varieties or cell cultures, researchers can:
Identify novel enzymes and genes in the aporphine biosynthetic pathway.
Uncover regulatory networks that control alkaloid production.
Discover previously unknown alkaloids and related metabolites. researchgate.net
This integrated omics approach is essential for identifying the specific enzymes required for the biosynthesis of this compound, which is a critical first step for its reconstruction in synthetic biology systems. researchgate.netnih.gov
Application of Artificial Intelligence and Machine Learning in Aporphine Drug Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict the properties of molecules. researchgate.netmednexus.orgmdpi.com These computational tools can significantly shorten development time and reduce costs. researchgate.net
In the context of aporphine alkaloids, AI and ML can be applied in several key areas:
Virtual Screening: AI models can screen massive virtual libraries of aporphine-like compounds to predict their binding affinity to specific biological targets, such as receptors or enzymes. nih.gov
De Novo Design: Generative AI models can design entirely new aporphine-based structures optimized for desired properties like high potency and low toxicity. nih.gov
ADMET Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel aporphine derivatives, helping to identify promising candidates early in the discovery process and reducing the reliance on costly experiments. crimsonpublishers.com
For example, an AI model could be trained on the known biological activities of various aporphine alkaloids to identify the key structural features responsible for their effects. This knowledge could then be used to design novel analogues of this compound with potentially enhanced therapeutic properties.
Rational Design of Novel Aporphine-Based Therapeutic Agents (preclinical focus)
Rational drug design involves creating new molecules based on a detailed understanding of the biological target's three-dimensional structure and the compound's structure-activity relationships (SAR). mdpi.com The aporphine scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with a wide range of biological targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. researchgate.net
Synthetic chemists can systematically modify the aporphine core to create analogues with improved properties. For example, research on aporphine derivatives has shown that the type and position of substituent groups (like the methoxy (B1213986) groups in this compound) are critical for their binding affinity and selectivity for different receptors. researchgate.net Inspired by natural product structures, chemists can design and synthesize novel aporphine-based compounds with tailored pharmacological profiles. nih.govnih.gov Recent synthetic strategies, such as direct arylation and photochemical cyclizations, have made the creation of diverse aporphine libraries more efficient, fueling the exploration of their therapeutic potential. nih.govresearchgate.net
Table 2: Key Considerations in the Rational Design of Aporphine Agents
| Design Aspect | Objective | Example from Aporphine Research |
|---|---|---|
| Substituent Modification | Enhance receptor affinity and selectivity. | Methylation or halogenation at specific positions on the aporphine core can drastically alter binding to serotonin receptors. researchgate.net |
| Stereochemistry | Achieve specific pharmacological effects (agonist vs. antagonist). | The (R) and (S) enantiomers of some aporphines can have opposing effects at the same receptor. researchgate.net |
| Core Structure Analogs | Explore novel biological activities. | Creation of C4-phenyl aporphines led to compounds with affinity for the 5-HT receptor. researchgate.net |
Addressing Challenges in Translational Research from Preclinical Discovery to Applied Science
Translating a promising preclinical compound into an approved therapeutic is a long, complex, and expensive process fraught with challenges. For natural products like aporphine alkaloids, specific hurdles include:
Scalable Supply: Ensuring a consistent and cost-effective supply of the active compound is critical. While total synthesis is an option, it can be complex and expensive for intricate molecules. nih.gov Metabolic engineering and engineered cell cultures, as discussed in section 8.1, offer a promising solution to this bottleneck.
"Valley of Death": A significant funding and resource gap often exists between promising basic research and the later stages of preclinical and clinical development. Overcoming this requires robust data packages demonstrating not just efficacy but also a viable path to manufacturing and a clear clinical need.
Complexity and Off-Target Effects: Natural products often interact with multiple biological targets, which can lead to both therapeutic benefits and unwanted side effects. Thorough preclinical evaluation is necessary to understand the full pharmacological profile of a new aporphine-based agent.
Intellectual Property: Securing strong patent protection for naturally derived compounds can be more complex than for purely synthetic molecules, which can deter investment.
Successfully navigating these challenges requires a multidisciplinary approach that integrates synthetic chemistry, biology, pharmacology, and process development from the earliest stages of research.
Q & A
What are the primary natural sources and extraction protocols for 1,2,10-Trimethoxydehydroaporphine?
Category: Basic
Answer: This alkaloid is primarily isolated from plants in the Annona and Polyalthia genera. Standard extraction involves maceration or Soxhlet extraction using methanol or ethanol, followed by liquid-liquid partitioning (e.g., hexane/ethyl acetate) to fractionate crude extracts. Column chromatography with silica gel or Sephadex LH-20 is typically employed for purification. Confirmation of identity requires cross-referencing with published NMR (¹H, ¹³C) and MS data .
How does the stereochemical configuration of this compound influence its biological activity, and what methods are used to determine this?
Category: Advanced
Answer: Stereochemistry critically affects receptor binding affinity. Chiral centers can be resolved via chiral HPLC or circular dichroism (CD) spectroscopy. Comparative activity assays using enantiomerically pure samples (e.g., dopamine receptor binding studies) are essential. X-ray crystallography provides definitive structural confirmation, while NOESY NMR can infer spatial arrangements in solution .
What are the challenges in achieving high purity levels during isolation, and how can they be mitigated?
Category: Advanced
Answer: Co-elution with structurally similar alkaloids is common. Mitigation strategies include:
- Multi-step chromatography: Combine normal-phase (silica) and reverse-phase (C18) columns.
- Countercurrent chromatography (CCC): Separates compounds with minor polarity differences.
- Crystallization optimization: Adjust solvent polarity and temperature gradients.
Purity validation via HPLC-DAD (≥95% peak area) is mandatory before biological testing .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Category: Basic
Answer:
How do researchers design dose-response experiments to evaluate its therapeutic potential?
Category: Advanced
Answer:
- In vitro: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell viability (MTT) or enzyme inhibition assays. Include positive controls (e.g., reference inhibitors) and triplicate replicates.
- In vivo: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to select doses based on preliminary pharmacokinetic data (e.g., LD50 from acute toxicity studies). Statistical power analysis ensures adequate sample sizes .
What are the known molecular targets of this compound, and what assays confirm these interactions?
Category: Basic
Answer: Reported targets include dopamine receptors (D1/D2) and acetylcholinesterase. Assays:
- Radioligand binding assays for receptor affinity.
- Ellman’s method for acetylcholinesterase inhibition.
- Molecular docking (AutoDock Vina) to predict binding modes. Validate findings with knockout models or siRNA silencing .
How can contradictory findings regarding its mechanism of action be resolved through experimental replication?
Category: Advanced
Answer:
- Standardize protocols: Control solvent (DMSO concentration ≤0.1%), cell passage number, and incubation times.
- Cross-lab validation: Collaborate with independent labs to replicate key assays.
- Meta-analysis: Pool data from multiple studies to identify trends (e.g., fixed-effects models). Address confounding variables using multivariate regression .
What in silico approaches are utilized to predict the pharmacokinetic properties of this compound?
Category: Advanced
Answer:
- ADMET prediction: Tools like SwissADME or pkCSM estimate bioavailability, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations: Assess stability of ligand-receptor complexes (e.g., GROMACS).
- QSAR models: Relate structural features (e.g., logP, polar surface area) to activity .
What are the best practices for ensuring reproducibility in pharmacological studies involving this compound?
Category: Basic
Answer:
- Detailed documentation: Record batch-specific data (e.g., purity, supplier).
- Open data sharing: Deposit raw spectra and assay data in repositories like Zenodo.
- Negative controls: Include vehicle-only and scrambled compound controls.
Peer review of protocols pre-study reduces bias .
How should researchers adjust experimental parameters when transitioning from in vitro to in vivo models?
Category: Advanced
Answer:
- Dose scaling: Apply allometric scaling (e.g., body surface area) from IC50 values.
- Formulation: Use biocompatible solvents (e.g., PEG-400/saline) for IP/IV administration.
- PK/PD modeling: Monitor plasma concentrations via LC-MS/MS to correlate exposure with effect.
Ethical approval (IACUC) is mandatory for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
